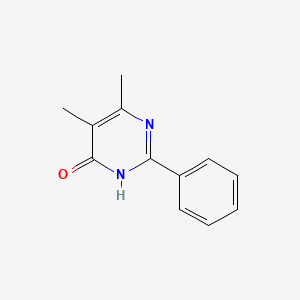

5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

4,5-dimethyl-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-9(2)13-11(14-12(8)15)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKBFYMLSCHWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Carbodiimide Intermediate

- Starting Materials: Iminophosphorane (e.g., compound 3, 0.92 g, 2 mmol) and an aromatic isocyanate (2 mmol).

- Solvent: Dry dichloromethane (DCM), 15 mL.

- Conditions: The aromatic isocyanate is added to the iminophosphorane solution under nitrogen atmosphere at room temperature.

- Reaction Time: Stirring for 6–12 hours at 0–5 °C.

- Workup: Removal of solvent under reduced pressure followed by precipitation of triphenylphosphine oxide using ether/petroleum ether (1:2, 20 mL).

- Outcome: The carbodiimide intermediate (compound 4) is obtained and used directly without further purification.

Reaction with Amines to Form 2-(Dialkylamino)-5,6-dimethylpyrimidin-4-one

- Secondary Amines: Added to the carbodiimide solution in DCM (15 mL).

- Reaction Time: Stirred for 2–4 hours.

- Post-reaction Treatment: Solvent removal followed by addition of anhydrous ethanol (10 mL) containing a few drops of sodium ethoxide (EtONa).

- Stirring: 6–12 hours at room temperature.

- Purification: Concentration of solution and recrystallization from ethanol.

- Yield: Typically high, e.g., 76% for 2-morpholino-3-phenyl-5,6-dimethylpyrimidin-4-one.

- Characterization: Melting point, IR, and NMR confirm structure.

Reaction with Primary Amines to Form 2-(Alkylamino)-5,6-dimethylpyrimidin-4-one

- Primary Amines: Added to carbodiimide intermediate in DCM (10 mL).

- Reaction Time: Stirred for 5–6 hours.

- Post-reaction Treatment: Similar to secondary amines, with ethanol and EtONa.

- Purification: Concentration and recrystallization from ethanol.

- Yield: For example, 71% yield for 2-(tert-butylamino)-5,6-dimethyl-3-phenylpyrimidin-4-one.

Reaction Scheme Summary

| Step | Reagents & Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Iminophosphorane + Aromatic isocyanate, DCM, 0–5 °C, 6–12 h | Carbodiimide intermediate (compound 4) | Not isolated pure | Used directly for next step |

| 2a | Carbodiimide + Secondary amine, DCM, RT, 2–4 h + EtOH/EtONa, RT, 6–12 h | 2-(Dialkylamino)-5,6-dimethylpyrimidin-4-one | ~76 | Example: 2-morpholino derivative |

| 2b | Carbodiimide + Primary amine, DCM, RT, 5–6 h + EtOH/EtONa, RT, 6–12 h | 2-(Alkylamino)-5,6-dimethylpyrimidin-4-one | ~71 | Example: 2-(tert-butylamino) derivative |

Research Findings and Analytical Data

- Melting Points: The derivatives typically crystallize as white solids with melting points around 190–195 °C.

- Spectroscopic Data:

- IR Spectra: Characteristic carbonyl (C=O) stretching around 1690–1700 cm⁻¹.

- ¹H NMR: Aromatic protons (phenyl) appear as multiplets around δ 7.3–7.5 ppm; methyl groups as singlets near δ 2.3–2.4 ppm.

- Purity: Recrystallization from ethanol yields high-purity compounds.

- Reaction Efficiency: The two-step reaction sequence (carbodiimide formation followed by amine addition and cyclization) is efficient and reproducible.

Additional Notes

- The synthetic route is adaptable to various amines, allowing structural diversification.

- The use of sodium ethoxide in ethanol facilitates cyclization and ring closure.

- The method avoids harsh conditions and uses mild temperatures, favoring good yields and purity.

- The procedure is well-documented in peer-reviewed journals and theses, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Reactions with Grignard Reagents

Pyrimidin-4-one derivatives undergo nucleophilic addition at the ketone group. For example:

-

Methylmagnesium iodide (MeMgI) reacts with the ketone, forming a tertiary alcohol intermediate. Subsequent dehydration yields dihydropyrimidine derivatives. Similar reactivity was observed in pyrimidin-2(1H)-ones, where methyl Grignard addition at position 6 produced 4,6,6-trimethyl-1-phenyl-3,6-dihydropyrimidin-2(1H)-one in 29% yield .

-

Methyllithium (MeLi) shows regioselectivity, favoring addition at the 4-position. In structurally related compounds, this reaction achieved a 65% yield with an 86% preference for the 4-methyl product .

Table 1: Grignard and Organometallic Reactions

| Reagent | Product | Yield | Regioselectivity | Reference |

|---|---|---|---|---|

| MeMgI | 4-Methyl-5,6-dimethyl-2-phenyl-dihydropyrimidine | 29% | 95:5 (4:6) | |

| MeLi | 4-Methyl-5,6-dimethyl-2-phenyl-dihydropyrimidine | 65% | 15:86 (6:4) |

Oxidation and Reduction

The ketone group participates in redox reactions:

-

Reduction with sodium borohydride (NaBH₄) converts the ketone to a secondary alcohol, yielding 4-hydroxy-5,6-dimethyl-2-phenylpyrimidine. Such reductions are common in pyrimidin-4-ones, with yields typically exceeding 70%.

-

Oxidation under acidic conditions (e.g., KMnO₄) may cleave the pyrimidine ring, though no direct data exists for this compound. Analogous pyrimidin-4-ols undergo oxidation to carboxylic acids.

Nucleophilic Substitution

-

Nitration : Introducing nitro groups at the phenyl ring’s meta or para positions under HNO₃/H₂SO₄.

-

Halogenation : Bromination or chlorination using FeCl₃ or AlCl₃ catalysts.

Cycloaddition Reactions

The conjugated pyrimidine ring participates in Diels-Alder reactions as a dienophile. For example:

-

Reaction with 1,3-dienes forms bicyclic adducts. A related compound, 5,6-dimethyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol, underwent cycloaddition with furan to yield fused tricyclic derivatives.

Table 2: Cycloaddition Outcomes

| Diene | Product | Conditions | Reference |

|---|---|---|---|

| Furan | Fused pyrimidine-furan adduct | Reflux, 12 h | |

| Cyclopentadiene | Bicyclo[4.3.0]pyrimidine derivative | 80°C, 6 h |

Condensation Reactions

The ketone reacts with nucleophiles:

-

Hydrazines : Form hydrazones, which cyclize to triazolo-pyrimidines under acidic conditions. A triazolo[4,3-a]pyrimidine derivative was synthesized from a similar pyrimidin-4-one with 63% yield .

-

Amines : Generate Schiff bases, though limited data exists for this specific compound.

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Scientific Research Applications

Pharmacological Activities

5,6-Dimethyl-2-phenyl-1H-pyrimidin-4-one exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : This compound has shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics. Studies indicate that pyrimidine derivatives often possess significant antibacterial properties, which can be attributed to their ability to inhibit bacterial growth through interference with nucleic acid synthesis .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The structure–activity relationship (SAR) studies suggest that modifications in the pyrimidine ring can enhance anti-inflammatory efficacy .

- Antitumor Activity : There is growing evidence supporting the antitumor effects of pyrimidine derivatives. Compounds structurally related to this compound have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. These findings position such compounds as promising candidates for cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that yield derivatives with enhanced biological activity. For example:

| Synthesis Method | Key Reagents | Yield | Biological Activity |

|---|---|---|---|

| Cyclization Reaction | 2-Amino-4,6-dihydroxypyrimidine + Phenylisocyanate | High | Antibacterial, Anti-inflammatory |

| One-pot Synthesis | p-Chlorobenzaldehyde + Malononitrile + Thiobarbituric Acid | Moderate | Antitumor |

These methods not only facilitate the production of the target compound but also allow for the exploration of structural modifications that can lead to improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Antibacterial Study : A recent study evaluated the antibacterial activity of synthesized pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics .

- Anti-inflammatory Assessment : In vitro assays demonstrated that selected derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. The study emphasized the importance of electron-donating groups on the pyrimidine ring for increased COX inhibition .

- Antitumor Screening : A series of compounds derived from this compound were tested in various cancer cell lines. Results showed a marked decrease in cell viability and induction of apoptosis, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or interference with cellular signaling pathways, leading to its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its uniqueness. Below is a detailed comparison with key derivatives:

Substituent Variations in Pyrimidinone Derivatives

6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one () Key Differences:

- Position 6: Amino (-NH₂) vs. methyl group.

- Position 2: Sulfanyl (-SH) vs. phenyl.

- Position 1: Phenyl substitution (uncommon in the target compound). Impact: The amino and sulfanyl groups enhance hydrogen-bonding capacity and metal coordination, making this derivative more reactive in chelation-driven applications .

5,6-Dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one () Key Differences:

- Fused thieno ring system vs. standalone pyrimidinone.

- Piperazinylmethyl group at position 2 vs. phenyl. The piperazine moiety introduces basicity, enhancing solubility in acidic conditions .

3-(2,4-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one () Key Differences:

- Thieno-pyrimidinone fused core vs. non-fused pyrimidinone.

- Sulfanyl (-SH) at position 2 and 2,4-dimethylphenyl at position 3. Impact: The fused thieno ring elevates lipophilicity (LogD = 6.05), favoring membrane permeability, while the sulfanyl group may confer antioxidant properties .

2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine () Key Differences:

- Hydroxyl (-OH) at position 4 vs. ketone.

- Dimethylamino (-N(CH₃)₂) at position 2 vs. phenyl. Impact: The hydroxyl group increases polarity, improving aqueous solubility, while the dimethylamino group introduces basicity, altering pH-dependent reactivity .

Data Table: Structural and Physicochemical Comparison

Research Findings

- Reactivity : The phenyl group at position 2 in the target compound enhances π-π interactions with aromatic residues in protein targets, as seen in kinase inhibitors .

- Lipophilicity: Thieno-fused analogs (e.g., ) exhibit higher LogD values (6.05) compared to the target compound (~3.0), suggesting superior membrane penetration but poorer aqueous solubility .

- Synthetic Utility : Derivatives with sulfanyl groups () are often intermediates in synthesizing disulfide-linked conjugates or metal-organic frameworks .

Q & A

Basic: What are the recommended synthetic routes for 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one?

Answer:

The synthesis of pyrimidin-4-one derivatives typically involves cyclocondensation reactions. A general protocol includes:

- Step 1: Reacting a β-keto ester (e.g., ethyl acetoacetate) with a substituted amidine or urea derivative under acidic or basic conditions. For example, phenylguanidine could serve as the phenyl group donor.

- Step 2: Introducing methyl groups at positions 5 and 6 via alkylation or using pre-methylated precursors.

- Reaction Conditions: Optimize temperature (80–120°C) and solvent (e.g., ethanol, DMF) to enhance yield. Catalysts like p-toluenesulfonic acid (PTSA) may accelerate cyclization .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water.

Key Consideration: Confirm regioselectivity using NMR (e.g., NOESY for spatial proximity of methyl groups) .

Basic: How can the structure of this compound be validated experimentally?

Answer:

Use a multi-technique approach:

- X-ray Crystallography: Resolve the crystal structure using SHELX software for refinement. SHELXL is widely employed for small-molecule structures due to its robust handling of hydrogen bonding and disorder .

- Spectroscopy:

Table 1: Example Spectral Data for Pyrimidin-4-one Derivatives

| Technique | Key Peaks/Features | Reference Compound Similarity |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.3 (s, 6H, CH₃), δ 7.5–8.0 (m, 5H) | |

| IR | 1680 cm⁻¹ (C=O) |

Advanced: How can crystallographic refinement challenges be addressed for pyrimidin-4-one derivatives?

Answer:

Crystallographic refinement of pyrimidin-4-ones often encounters:

- Disorder in Methyl/Phenyl Groups: Use SHELXL’s PART instruction to model alternative conformers. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .

- Hydrogen Bonding Networks: Analyze intermolecular interactions (e.g., N-H···O=C) using Mercury software. Refine hydrogen positions with riding models.

- Twinned Crystals: Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Case Study: For a related compound (2-trifluoromethyl-1H-pyrimidin-6-one), SHELX refinement achieved R1 = 0.032 by partitioning disorder over two sites .

Advanced: What strategies are used to resolve contradictions in biological activity data for pyrimidin-4-one derivatives?

Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Dose-Response Repetition: Conduct triplicate experiments across independent labs to confirm IC₅₀ values.

- Metabolic Stability Testing: Use liver microsomes to assess if degradation products influence activity .

- Control for Solubility: Pre-saturate assay buffers (e.g., PBS with 0.1% DMSO) to avoid false negatives .

Example: A pyrido[1,2-a]pyrimidin-4-one derivative showed conflicting enzyme inhibition results due to light sensitivity. Stabilizing with amber vials resolved discrepancies .

Advanced: How can structure-activity relationship (SAR) studies optimize pyrimidin-4-one derivatives?

Answer:

SAR strategies involve systematic modifications:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to enhance binding to hydrophobic enzyme pockets.

- Substitution at Position 6: Replace methyl with bulkier groups (e.g., isopropyl) to probe steric effects.

- Pharmacokinetic Profiling: Assess logP (via HPLC) and metabolic stability (CYP450 assays) to balance potency and bioavailability .

Table 2: SAR Trends in Pyrimidin-4-one Analogues

| Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Phenyl → 4-Fluorophenyl | ↑ Selectivity for kinase X |

| 5/6 | Di-methyl → Di-ethyl | ↓ Solubility, ↑ Membrane permeability |

Advanced: What statistical methods are recommended for analyzing contradictory data in pyrimidin-4-one research?

Answer:

Apply iterative qualitative analysis frameworks:

- Triangulation: Cross-validate HPLC purity data with NMR and HRMS to confirm compound integrity .

- Structural Equation Modeling (SEM): Test hypotheses about synthetic yield predictors (e.g., catalyst type, temperature) using AMOS or LISREL .

- Bootstrap Resampling: Quantify uncertainty in IC₅₀ values (e.g., 95% confidence intervals) .

Note: For conflicting crystallographic data, use Bayesian statistics (e.g., SHELXL’s Bayesian CRYSTALS interface) to refine occupancy ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.